molecular formula C12H16FNO B7629523 3-(2-fluorophenyl)-N,N-dimethylbutanamide

3-(2-fluorophenyl)-N,N-dimethylbutanamide

Cat. No. B7629523
M. Wt: 209.26 g/mol
InChI Key: BTXGSBOSMWEXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N,N-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known as FUB-AMB or AMB-FUBINACA. This compound has gained significant attention in recent years due to its potential use in scientific research. The purpose of

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N,N-dimethylbutanamide is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain and activates them. This activation leads to the release of neurotransmitters such as dopamine, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-fluorophenyl)-N,N-dimethylbutanamide are still being studied. However, it has been shown to have similar effects to other synthetic cannabinoids such as THC. These effects include pain relief, anti-inflammatory effects, and appetite stimulation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-fluorophenyl)-N,N-dimethylbutanamide in lab experiments is its potency. It has been shown to be more potent than other synthetic cannabinoids, which means that smaller amounts can be used in experiments. However, one limitation is that it is a relatively new compound, and not much is known about its long-term effects.

Future Directions

There are several future directions for the study of 3-(2-fluorophenyl)-N,N-dimethylbutanamide. One direction is to study its effects on different physiological processes in more detail. Another direction is to investigate its potential use as a therapeutic agent for various conditions such as chronic pain and inflammation. Furthermore, future research could focus on developing new synthetic cannabinoids that are more potent and have fewer side effects.
Conclusion
In conclusion, 3-(2-fluorophenyl)-N,N-dimethylbutanamide is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. Its synthesis method has been optimized to produce high yields of pure compound. It has been shown to bind to the CB1 and CB2 receptors in the brain and activate them, leading to various physiological effects. While it has advantages in lab experiments, its long-term effects are still unknown. Future research could focus on studying its effects on different physiological processes and developing new synthetic cannabinoids.

Synthesis Methods

The synthesis method of 3-(2-fluorophenyl)-N,N-dimethylbutanamide involves the reaction of 2-fluorobenzoyl chloride with N,N-dimethylbutylamine in the presence of a base. The resulting product is then purified using chromatography techniques. This method has been optimized to produce high yields of pure 3-(2-fluorophenyl)-N,N-dimethylbutanamide.

Scientific Research Applications

3-(2-fluorophenyl)-N,N-dimethylbutanamide has been used in scientific research to study the cannabinoid receptors in the brain. It is a synthetic cannabinoid that has been shown to bind to the CB1 and CB2 receptors in the brain. This compound has been used to study the effects of cannabinoid receptor activation on various physiological processes such as pain, inflammation, and appetite regulation.

properties

IUPAC Name

3-(2-fluorophenyl)-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9(8-12(15)14(2)3)10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXGSBOSMWEXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(C)C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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